4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as chloro, methylanilino, oxo, acetyl, hydrazono, ethoxy, and dichlorobenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-chloro-2-methylaniline, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is further reacted with hydrazine hydrate to yield the hydrazide. The hydrazide is then subjected to a condensation reaction with 2-ethoxybenzaldehyde, forming the hydrazone. Finally, the hydrazone is esterified with 2,4-dichlorobenzoic acid to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino and ethoxy groups.
Reduction: Reduction reactions can target the oxo and hydrazono groups.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential bioactivity. They may exhibit properties such as antimicrobial, antifungal, or anticancer activity.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazono group can form reversible covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(3-Chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Uniqueness
The uniqueness of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
477732-21-1 |
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Molecular Formula |
C25H20Cl3N3O5 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H20Cl3N3O5/c1-3-35-22-11-15(7-10-21(22)36-25(34)17-9-8-16(26)12-19(17)28)13-29-31-24(33)23(32)30-20-6-4-5-18(27)14(20)2/h4-13H,3H2,1-2H3,(H,30,32)(H,31,33)/b29-13+ |
InChI Key |
RVPWNZZKKRLUHR-VFLNYLIXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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